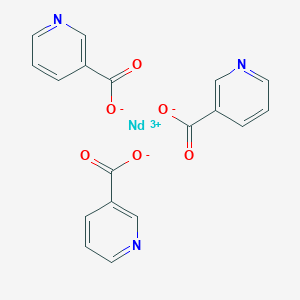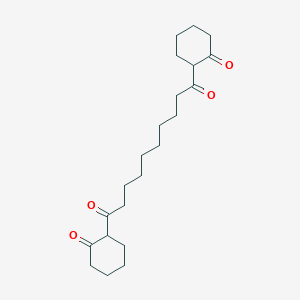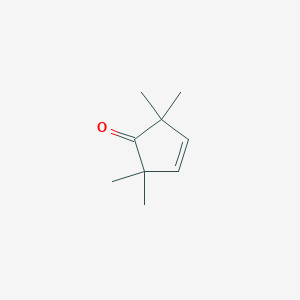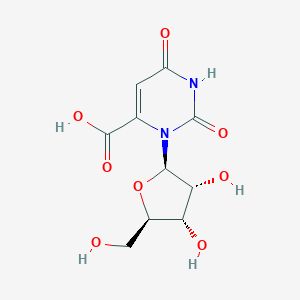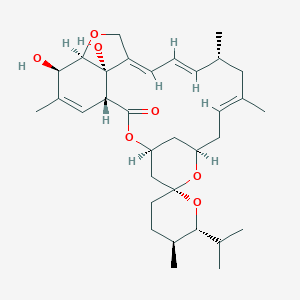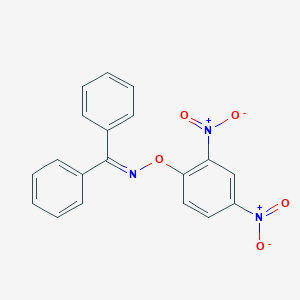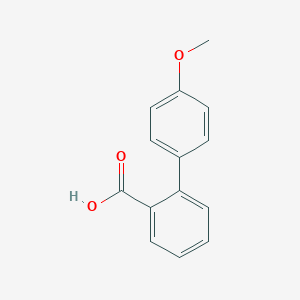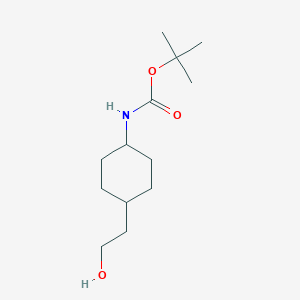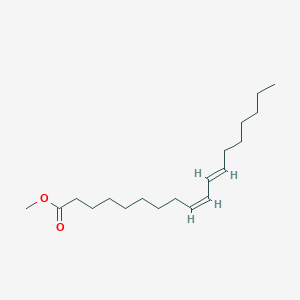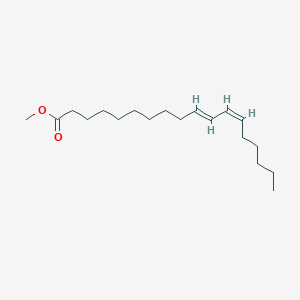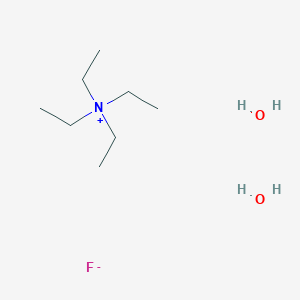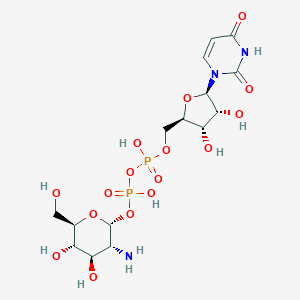
Udp-glucosamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UDP-glucosamine is a nucleotide sugar that plays a crucial role in the biosynthesis of glycosylated proteins and lipids. It is synthesized from glucose-6-phosphate and UTP by the enzyme UDP-glucose pyrophosphorylase. UDP-glucosamine is a key intermediate in the formation of various glycosaminoglycans, glycolipids, and glycoproteins.
Wissenschaftliche Forschungsanwendungen
Probe for Bacterial Enzyme Inhibitors
UDP-3-O-(R-3-hydroxydecanoyl)-N-[3H-acetyl]glucosamine serves as a probe to identify inhibitors of LpxC, a crucial enzyme in the lipid A biosynthetic pathway in gram-negative bacteria. This application is significant for developing new antimicrobial agents targeting bacterial cell walls (Maxwell & Bronstein, 2005).
Enzymatic Pathway Studies in Yeast
Research has detailed the enzymatic biosynthesis of UDP-GlcNAc in yeast, highlighting its role as a building block for key structural components of the fungal cell wall, such as chitin and mannoproteins. This insight is pivotal for understanding fungal biology and identifying targets for antifungal drugs (Milewski, Gabriel, & Olchowy, 2006).
Metabolic Engineering for UDP-GlcNAc Production
Studies have demonstrated the metabolic engineering of Lactobacillus casei to increase the biosynthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), leveraging the bacterium's potential for producing oligosaccharides. This approach could have applications in biotechnology and pharmaceuticals, where UDP-sugars serve as essential glycosyl donors (Rodríguez-Díaz, Rubio‐del‐Campo, & Yebra, 2012).
Insights into Mycobacterial Cell Wall Synthesis
Research on the bifunctional enzyme GlmU in Mycobacterium tuberculosis has provided critical insights into the synthesis of UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), a precursor for peptidoglycan and mycobacterial cell wall components. This enzyme is a potential target for developing new anti-tuberculosis drugs, emphasizing the role of UDP-GlcNAc in bacterial pathogenicity (Zhang et al., 2008).
Role in Endothelial Cell Function
A study highlighted the presence of glutamine:fructose-6-phosphate amidotransferase for glucosamine-6-phosphate synthesis in endothelial cells, suggesting that de novo synthesis of glucosamine could have implications for endothelium-dependent relaxation and vascular dysfunction, particularly in the context of diabetes mellitus (Wu, Haynes, Yan, & Meininger, 2001).
Eigenschaften
CAS-Nummer |
17479-04-8 |
|---|---|
Produktname |
Udp-glucosamine |
Molekularformel |
C15H25N3O16P2 |
Molekulargewicht |
565.32 g/mol |
IUPAC-Name |
[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C15H25N3O16P2/c16-8-11(23)9(21)5(3-19)32-14(8)33-36(28,29)34-35(26,27)30-4-6-10(22)12(24)13(31-6)18-2-1-7(20)17-15(18)25/h1-2,5-6,8-14,19,21-24H,3-4,16H2,(H,26,27)(H,28,29)(H,17,20,25)/t5-,6-,8-,9-,10-,11-,12-,13-,14-/m1/s1 |
InChI-Schlüssel |
CYKLRRKFBPBYEI-NQQHDEILSA-N |
Isomerische SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)O)O |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)N)O)O |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)N)O)O |
Synonyme |
UDP-GlcN UDP-glucosamine UDP-glucosamine, (beta)-isomer uridine 5'-diphosphate glucosamine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



